molecular formula C8H5ClF4O2S B6593272 [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 501697-75-2

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B6593272
CAS No.: 501697-75-2
M. Wt: 276.64 g/mol
InChI Key: JTLDVCYTPJRJCN-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C5). The methanesulfonyl chloride (-CH₂SO₂Cl) group is attached to the benzene ring, making it a reactive intermediate in organic synthesis. This compound is likely utilized in pharmaceuticals, agrochemicals, or materials science due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which enhance stability and modulate reactivity in substitution reactions .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLDVCYTPJRJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189856
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501697-75-2
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501697-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the sulfonylation of a fluorinated aromatic compound. One common method includes the reaction of [2-Fluoro-5-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

[2-Fluoro-5-(trifluoromethyl)phenyl]methanol+SOCl2[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl+SO2\text{[2-Fluoro-5-(trifluoromethyl)phenyl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 [2-Fluoro-5-(trifluoromethyl)phenyl]methanol+SOCl2​→[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride: undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like .

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as are commonly used under mild to moderate conditions.

    Reduction: is typically used in anhydrous conditions.

    Oxidation: Strong oxidizing agents like can be employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic acids: Formed from oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of pharmaceutical intermediates and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides , through sulfonylation reactions. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.

Industry

In the industrial sector, This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and surface coatings .

Mechanism of Action

The mechanism by which [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride exerts its effects involves the electrophilic nature of the sulfonyl chloride group. This electrophilicity allows the compound to react readily with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 26574-59-4)
  • Molecular Formula : C₈H₅Cl₂F₃O₂S
  • Molecular Weight : 307.1 g/mol
  • Substituents : Chlorine (C3) and trifluoromethyl (C5) on the phenyl ring.
  • This compound is used in synthesizing sulfonamide derivatives for drug discovery .
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl Chloride
  • Molecular Formula: C₆H₅ClF₃NO₂S₂
  • Molecular Weight : 300.7 g/mol
  • Substituents : A thiazole ring with methyl (C2) and trifluoromethyl (C4) groups.
  • Key Properties : The heterocyclic thiazole ring alters electronic distribution, reducing ring aromaticity compared to benzene. This may decrease stability but enhance selectivity in reactions targeting sulfur-containing biomolecules .
Trifluoromethanesulfonyl Chloride (CAS 421-83-0)
  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Substituents : Direct trifluoromethyl attachment to the sulfonyl chloride group.
  • Key Properties : Simpler structure with high volatility (boiling point: 29–32°C) and density (1.583 g/mL). Widely used as a triflating agent in catalysis .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/mL)
[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride* Not Available C₈H₅ClF₄O₂S ~284.6 F (C2), CF₃ (C5) N/A N/A
[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride 26574-59-4 C₈H₅Cl₂F₃O₂S 307.1 Cl (C3), CF₃ (C5) N/A N/A
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride Not Available C₆H₅ClF₃NO₂S₂ 300.7 Methyl (C2), CF₃ (C4), Thiazole ring N/A N/A
Trifluoromethanesulfonyl chloride 421-83-0 CClF₃O₂S 168.52 CF₃ directly attached to SO₂Cl 29–32 1.583

*Hypothetical data inferred from structural analogs.

Biological Activity

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H6ClF4O2S
  • Molecular Weight : 292.65 g/mol
  • IUPAC Name : 2-fluoro-5-(trifluoromethyl)phenylmethanesulfonyl chloride

The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attack from biological molecules, which can lead to enzyme inhibition or receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies:

CompoundCancer TypeActivityMechanism
This compoundBreast CancerIC50 = 0.15 µMInduction of apoptosis via caspase activation
This compoundColorectal CancerIC50 = 0.12 µMInhibition of PI3K/AKT pathway

These results suggest that the compound may induce apoptosis in cancer cells by activating caspases and inhibiting critical signaling pathways involved in tumor growth.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The table below highlights its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus8 µg/mLDisruption of cell wall synthesis
Escherichia coli16 µg/mLInhibition of protein synthesis

These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

  • Study on Breast Cancer :
    A recent in vitro study evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability and migration, with a notable increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Antimicrobial Testing :
    A series of antimicrobial tests revealed that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

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